molecular formula C20H6Cl4Na2O5 B12777171 Disodium tetrachlorofluorescein CAS No. 77262-35-2

Disodium tetrachlorofluorescein

Cat. No.: B12777171
CAS No.: 77262-35-2
M. Wt: 514.0 g/mol
InChI Key: ZPQRUPKDFCLRGW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium tetrachlorofluorescein (C₂₀H₂Br₄Cl₄Na₂O₅, CAS 18472-87-2), also known as Acid Red 92 or Phloxine B, is a halogenated fluorescein derivative. It is a disodium salt characterized by four chlorine and four bromine substituents on the xanthene and benzoic acid rings of the fluorescein backbone . This compound exhibits strong fluorescence, appearing yellow-green under acidic conditions and green under alkaline illumination, with excitation by ultraviolet or blue light .

Properties

CAS No.

77262-35-2

Molecular Formula

C20H6Cl4Na2O5

Molecular Weight

514.0 g/mol

IUPAC Name

disodium;2,3,4,5-tetrachloro-6-(3-oxido-6-oxoxanthen-9-yl)benzoate

InChI

InChI=1S/C20H8Cl4O5.2Na/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13-9-3-1-7(25)5-11(9)29-12-6-8(26)2-4-10(12)13;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2

InChI Key

ZPQRUPKDFCLRGW-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=C2C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of Tetrachlorofluorescein Core

The initial step involves the condensation of tetrachlorophthalic anhydride with chlororesorcinol and resorcinol under acidic conditions, typically using methanesulfonic acid as a solvent and catalyst. The reaction is conducted at elevated temperatures (around 90–97°C) for extended periods (up to 29 hours) to ensure complete formation of the fluorescein core.

  • Reagents:

    • Tetrachlorophthalic anhydride
    • 2-chlororesorcinol and/or 4-chlororesorcinol
    • Resorcinol
    • Methanesulfonic acid (neat)
  • Conditions:

    • Heating at 90°C for 19 hours, then 97°C for 10 hours
    • Quenching by addition to ice water
    • Extraction with ethyl acetate, washing, and drying over sodium sulfate
  • Outcome:

    • Formation of tetrachlorofluorescein as a yellow-brown solid with high purity (up to 96.8% AUC purity reported)

Halogenation (Iodination) of Tetrachlorofluorescein

Following the core synthesis, iodination is performed to introduce iodine atoms at specific positions on the fluorescein molecule, yielding disodium tetrachlorofluorescein derivatives.

  • Reagents:

    • Tetrachlorofluorescein (starting material)
    • Sodium iodide
    • Iodine
    • Sodium hydroxide (5 M NaOH)
    • Sodium sulfite (for quenching)
    • Acetone (for washing)
  • Conditions:

    • Reaction mixture stirred at ambient temperature for 30 minutes
    • Heated to 90°C for 1.5 hours to ensure complete conversion
    • Gradual cooling to room temperature and then to approximately 10°C
    • pH maintained around neutral (7.13)
    • Sodium sulfite added in portions to quench excess iodine
    • Acetone added at low temperature to aid precipitation
  • Outcome:

    • Complete consumption of starting material with no partially iodinated intermediates detected by HPLC
    • High yield (90.5%) of tetrachlorofluorescein iodinated product with high purity (96.8% AUC)

Isolation and Purification

  • The reaction mixture is filtered under vacuum to isolate the solid product.
  • The solid is washed with water and aqueous acetone to remove impurities.
  • The wetcake is dried under vacuum at 70°C overnight.
  • Final product is obtained as a greenish-brown to yellow-brown solid.

Process Parameters and Control

Parameter Typical Value/Range Notes
Reaction temperature (core synthesis) 90–97°C Extended heating for complete reaction
Reaction time (core synthesis) 19–29 hours Ensures full condensation
Reaction temperature (iodination) Ambient to 90°C Initial stirring at ambient, then heating
Reaction time (iodination) 2 hours total 30 min ambient + 1.5 hours at 90°C
pH during iodination ~7.1 Neutral pH maintained for optimal reaction
Drying temperature 70°C Vacuum drying overnight
Yield ~90.5% High yield with high purity
Purity (AUC) ~96.8% Confirmed by HPLC

Research Findings and Notes

  • The use of methanesulfonic acid as a solvent and catalyst in the initial condensation step is critical for achieving high conversion and purity.
  • Controlled addition of the reaction mixture to cold water prevents excessive temperature rise, which could degrade the product.
  • The iodination step requires careful control of temperature and pH to avoid side reactions and ensure complete halogenation.
  • Sodium sulfite is used effectively to quench excess iodine, preventing over-oxidation.
  • The washing steps with aqueous acetone improve the purity by removing residual reagents and by-products.
  • The process is scalable and has been demonstrated in batch reactors equipped with mechanical stirring, temperature control, and nitrogen purging to maintain inert atmosphere.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Outcome
1 Condensation to form fluorescein core Tetrachlorophthalic anhydride, chlororesorcinol, resorcinol, methanesulfonic acid, 90–97°C, 19–29 h Tetrachlorofluorescein solid, ~96.8% purity
2 Iodination of fluorescein core Tetrachlorofluorescein, NaI, I2, NaOH, 30 min ambient + 1.5 h at 90°C, pH ~7.1 Iodinated tetrachlorofluorescein, ~90.5% yield
3 Isolation and purification Vacuum filtration, washing with water and acetone, vacuum drying at 70°C Pure this compound solid

Chemical Reactions Analysis

Types of Reactions: Disodium tetrachlorofluorescein undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced fluorescein derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tetrachlorofluorescein quinone, while reduction can yield hydrofluorescein derivatives.

Scientific Research Applications

Disodium tetrachlorofluorescein has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.

    Biology: Employed as a fluorescent probe for imaging and detecting biological molecules and structures.

    Medicine: Utilized in diagnostic assays and as a marker in medical imaging techniques.

    Industry: Applied in the manufacturing of dyes, pigments, and other fluorescent materials.

Mechanism of Action

The mechanism of action of disodium tetrachlorofluorescein is primarily based on its fluorescence properties. When exposed to light of a specific wavelength, the compound absorbs the light energy and re-emits it at a different wavelength, producing fluorescence. This property is exploited in various applications, such as imaging and detection. The molecular targets and pathways involved in its action depend on the specific application and the environment in which it is used.

Comparison with Similar Compounds

Structural and Chemical Differences

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol)
Disodium Tetrachlorofluorescein (Phloxine B) 18472-87-2 4 Cl, 4 Br C₂₀H₂Br₄Cl₄Na₂O₅ 829.64
Eosin Y (Tetrabromofluorescein) 17372-87-1 4 Br C₂₀H₆Br₄Na₂O₅ 691.86
Erythrosin B (Tetraiodofluorescein) 16423-68-0 4 I C₂₀H₆I₄Na₂O₅ 879.86
Fluorescein (Base structure) 2321-07-5 None C₂₀H₁₂O₅ 332.31

Key Observations :

  • Halogen Impact : Chlorine and bromine in Phloxine B increase molecular weight and alter electron-withdrawing effects compared to Eosin Y (Br only) and Erythrosin (I) .
  • Solubility: this compound exhibits higher aqueous solubility than non-halogenated fluorescein due to ionic disodium groups .

Spectral and Fluorescence Properties

Compound Absorption Max (nm) Emission Max (nm) Fluorescence Color
This compound ~530 (pH-dependent) ~550–560 Green
Eosin Y ~515–520 ~540–550 Red-orange
Erythrosin B ~530–535 ~550–560 Pink-red
Fluorescein ~490 ~514 Yellow-green

Research Findings :

  • The additional chlorine substituents in Phloxine B redshift absorption slightly compared to Eosin Y but reduce quantum yield due to heavy atom effects .
  • Erythrosin’s iodine atoms further redshift spectra but increase intersystem crossing, enhancing phosphorescence .

Q & A

Q. What are the optimal synthetic pathways for disodium tetrachlorofluorescein, and how can purity be ensured?

this compound (C.I. 45410, Phloxine B) is synthesized via halogenation of fluorescein derivatives. A common method involves reacting tetrachloromonospirophosphazene with carbazolyldiamine in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine), followed by 3-day reaction monitoring via thin-layer chromatography (TLC). Post-synthesis, triethylammonium chloride is removed by filtration, and purification is achieved via column chromatography . Purity assessment typically employs HPLC or UV-Vis spectroscopy, with dye content ≥80% as per pharmacopeial standards .

Q. How is the structural integrity of this compound confirmed?

X-ray crystallography and nuclear magnetic resonance (NMR) are standard for structural validation. The compound’s structure includes a xanthene core with four chlorine and four bromine substituents (IUPAC name: 2',4',5',7'-Tetrabromo-4,5,6,7-tetrachlorofluorescein disodium salt). Crystallographic data is often reported in supplementary materials of synthesis studies .

Q. What factors influence the fluorescence efficiency of this compound in aqueous solutions?

Fluorescence intensity depends on pH, solvent polarity, and ionic strength. The compound exhibits peak emission in neutral-to-alkaline conditions (pH 7–9) due to deprotonation of phenolic groups. Quenching occurs in acidic media or in the presence of heavy metal ions (e.g., Cu²⁺). Spectral properties are validated using fluorescence spectrophotometry with excitation/emission maxima at ~530/555 nm .

Advanced Research Questions

Q. How can spectral interference from this compound be minimized in multi-dye imaging studies?

Spectral overlap with dyes like Eosin Y or Tetrabromofluorescein requires:

  • Bandpass filters to isolate emission wavelengths.
  • Time-resolved fluorescence to exploit differences in decay kinetics.
  • Multivariate analysis (e.g., linear unmixing) for signal separation.
    Reference spectra must be pre-recorded under identical experimental conditions .

Q. What methodological challenges arise in quantifying this compound in biological matrices?

Challenges include:

  • Matrix-induced quenching (e.g., protein binding).
  • Photobleaching under prolonged light exposure.
    Solutions:
    • Use internal standards (e.g., deuterated analogs) for normalization.
    • Limit light exposure during sample preparation.
    • Validate recovery rates via spiked controls .

Q. How can contradictory data on this compound’s stability be resolved?

Discrepancies in shelf-life studies (e.g., degradation under UV vs. ambient light) require:

  • Controlled replication of storage conditions (temperature, humidity, light).
  • Accelerated stability testing (ICH Q1A guidelines).
  • HPLC-MS to identify degradation byproducts.
    Stability in buffered solutions (pH 7.4) is typically >6 months at 4°C .

Comparative Fluorescence Properties Table

PropertyThis compoundEosin Y (C.I. 45380)
Excitation Max (nm) 530518
Emission Max (nm) 555540
Quantum Yield 0.650.85
pH Sensitivity High (pH 5–9)Moderate (pH 6–8)
Photostability ModerateHigh
Data sourced from fluorescence spectroscopy studies .

Key Methodological Recommendations

  • Synthesis : Optimize reaction time (≥72 hrs) and monitor via TLC to prevent incomplete halogenation .
  • Characterization : Combine NMR (¹³C for halogen positions) and mass spectrometry for structural confirmation .
  • Application : Pre-equilibrate solutions for 30 mins to stabilize fluorescence signals .

For further guidance on research design, refer to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.